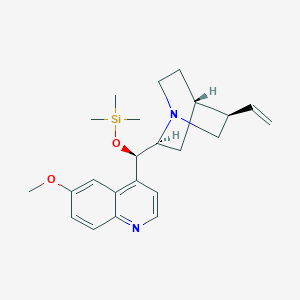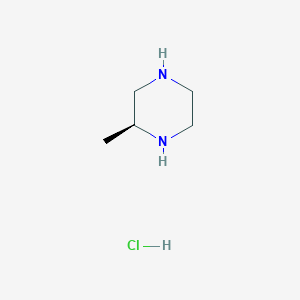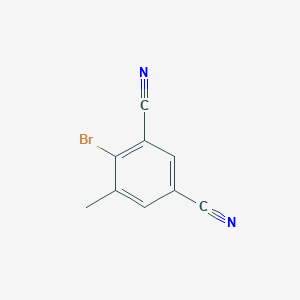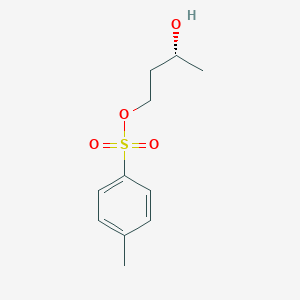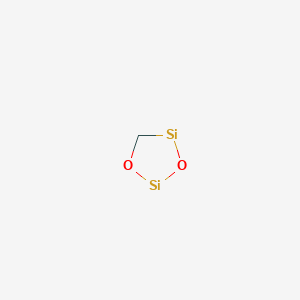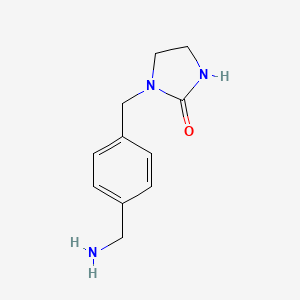
Z-Gly-leu-NH2
Übersicht
Beschreibung
Z-Gly-leu-NH2: , also known as N-benzyloxycarbonyl-glycyl-leucinamide, is a synthetic peptide compound. It is composed of glycine and leucine amino acids, with a benzyloxycarbonyl (Z) protecting group attached to the glycine. This compound is often used in biochemical research due to its ability to inhibit protein kinase C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-leu-NH2 typically involves peptide bond formation between glycine and leucine. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Z) group. The protected glycine is then coupled with leucine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support, allowing for efficient purification and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Gly-leu-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The peptide can be reduced to remove the protecting group, yielding free glycine and leucine.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
Hydrolysis: Glycine and leucine.
Oxidation: Benzoic acid derivatives.
Reduction: Free glycine and leucine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Gly-leu-NH2 is used as a model compound in peptide synthesis studies. It helps researchers understand peptide bond formation and the effects of protecting groups on peptide stability .
Biology: In biological research, this compound is used to study protein kinase C inhibition. It helps elucidate the role of protein kinase C in cellular signaling pathways and its potential as a therapeutic target .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of synthesis make it an attractive candidate for large-scale production .
Wirkmechanismus
Z-Gly-leu-NH2 exerts its effects by inhibiting protein kinase C, an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. The compound binds to the regulatory domain of protein kinase C, preventing its activation by diacylglycerol and calcium ions. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
- Z-Ser-leu-NH2
- Z-Tyr-leu-NH2
- Cyclosporin A
- Cholestan-3β,5α,6β-triol
Comparison: Z-Gly-leu-NH2 is unique among these compounds due to its specific amino acid composition and the presence of the benzyloxycarbonyl protecting group. This structure confers distinct inhibitory properties on protein kinase C, making it a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
benzyl N-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11(2)8-13(15(17)21)19-14(20)9-18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,21)(H,18,22)(H,19,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCAXHGPWXYIPH-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine](/img/structure/B3282562.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B3282569.png)
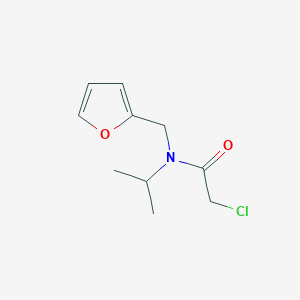
![2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile](/img/structure/B3282584.png)

